3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one
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Overview
Description
3-(2-Phenoxyethyl)-1,3-benzoxazol-2(3H)-one is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a phenoxyethyl group attached to the benzoxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one typically involves the reaction of 2-aminophenol with 2-phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenoxyethyl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that benzoxazole derivatives exhibit antimicrobial, antifungal, and anticancer activities. The phenoxyethyl group enhances the compound’s ability to interact with biological targets, making it a promising candidate for drug development .
Medicine
In medicine, this compound is explored for its therapeutic potential. It has been studied for its ability to inhibit specific enzymes and receptors involved in various diseases. Its unique structure allows it to bind effectively to target proteins, making it a valuable lead compound in drug discovery .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its chemical stability and reactivity make it suitable for applications in polymer chemistry, where it can be incorporated into polymer matrices to enhance their properties .
Mechanism of Action
The mechanism of action of 3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The phenoxyethyl group allows the compound to fit into the active sites of enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its efficacy .
Comparison with Similar Compounds
Similar Compounds
1-(2-Phenoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines: These compounds share the phenoxyethyl group but differ in their core structure, which is based on isoquinoline rather than benzoxazole.
2-Phenoxyethanol: This compound has a similar phenoxyethyl group but lacks the benzoxazole ring, resulting in different chemical properties and applications.
Uniqueness
3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one is unique due to its benzoxazole core, which imparts distinct chemical and biological properties. The presence of the phenoxyethyl group enhances its reactivity and ability to interact with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-(2-phenoxyethyl)-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-15-16(13-8-4-5-9-14(13)19-15)10-11-18-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPUQZSEBWUWJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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